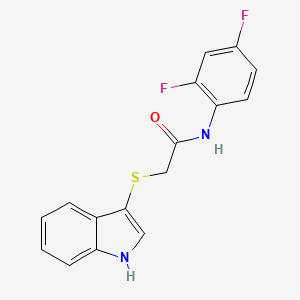

N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Description

N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group attached to the acetamide nitrogen and a 1H-indol-3-ylsulfanyl (indole-thioether) moiety at the α-position of the acetamide backbone. This structure combines the electron-withdrawing properties of fluorine atoms with the aromatic and hydrogen-bonding capabilities of the indole ring, making it a candidate for pharmacological exploration.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c17-10-5-6-14(12(18)7-10)20-16(21)9-22-15-8-19-13-4-2-1-3-11(13)15/h1-8,19H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGWKYURYATOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the reaction of 2,4-difluoroaniline with 1H-indole-3-thiol in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indole or phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, or acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 might yield a sulfoxide, while reduction with NaBH4 could produce a thiol derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound’s analogs differ primarily in substituents on the sulfur atom, the indole ring, or the phenyl group. These modifications influence lipophilicity, electronic properties, and intermolecular interactions. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison of Acetamide Derivatives

Impact of Substituents on Properties

Sulfur Group Variations: Sulfanyl (Thioether) vs. Sulfonyl: The sulfanyl group in the target compound (C-S bond) is less polar than sulfonyl (C-SO₂) analogs (e.g., ). Sulfonyl groups enhance metabolic stability but reduce membrane permeability compared to thioethers .

Indole Modifications :

- Propyl Substituent : The propyl group on the indole nitrogen () increases lipophilicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Phenyl Group Substitutions: Fluorine vs. Methyl: The 2,4-difluorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the amide bond.

Biological Activity

N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C13H10F2N2OS

- Molecular Weight : 284.29 g/mol

- CAS Number : 1351588-49-2

The biological activity of N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide appears to be linked to its ability to inhibit specific cellular pathways involved in tumor growth and microbial resistance. The compound's structure facilitates interactions with various biological targets, potentially leading to apoptosis in cancer cells and inhibition of bacterial growth.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines. A notable study reported that at concentrations as low as 0.6 nM, the compound significantly enhanced apoptosis rates when used in combination with other agents .

Antimicrobial Activity

In addition to its anticancer effects, N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide exhibits antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (nM) | Reference |

|---|---|---|---|

| Anticancer | Acute leukemia | 0.6 | |

| Antimicrobial | Staphylococcus aureus | 0.24 | |

| Antimicrobial | Escherichia coli | 3.9 |

Case Studies and Research Findings

-

Study on Apoptosis Induction :

A recent investigation into the apoptotic effects of N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide revealed that it effectively triggered programmed cell death in cancer cells through the modulation of the NF-kB pathway, which is critical for cell survival . -

Antimicrobial Efficacy :

The compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli using minimum inhibitory concentration (MIC) assays. The results indicated that it possesses significant antimicrobial activity, with MIC values suggesting effective bactericidal properties at low concentrations . -

Structure-Activity Relationship (SAR) :

Research has also focused on understanding how structural modifications influence biological activity. Variations in the indole and sulfanyl groups have been systematically analyzed to optimize potency against both cancerous and microbial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.